molecular formula C18H18ClN5O B11423852 5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11423852
M. Wt: 355.8 g/mol
InChI Key: OOPYUMNWMMCYLP-UHFFFAOYSA-N
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Description

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE
  • METHYL 5-AMINO-1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE

Uniqueness

Compared to similar compounds, 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-11-6-12(2)8-15(7-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

OOPYUMNWMMCYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)C

Origin of Product

United States

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